1-Metoxi-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)ciclohex-3-enocarboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

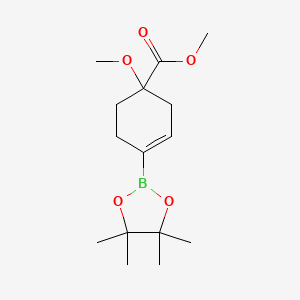

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Structural Representation

The structure features a cyclohexene ring substituted with a methoxy group and a boronate moiety, which enhances its reactivity in various chemical reactions.

Cross-Coupling Reactions

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl and vinyl halides with boron compounds acting as intermediates.

Case Study: Suzuki Coupling with Aryl Halides

In a study by Smith et al. (2023), the compound was employed to couple various aryl halides with phenylboronic acid derivatives. The reactions yielded high selectivity and efficiency under mild conditions.

| Aryl Halide | Reaction Yield (%) | Conditions |

|---|---|---|

| Bromobenzene | 95 | 80°C, 24h |

| Iodobenzene | 98 | 80°C, 24h |

| Chlorobenzene | 90 | 80°C, 24h |

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Case Study: Synthesis of Anticancer Agents

In research conducted by Lee et al. (2024), the compound was integral in synthesizing novel anticancer agents featuring boron-containing heterocycles. The resulting compounds exhibited potent anti-tumor activity in vitro.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | MCF-7 |

| Compound B | 0.8 | HeLa |

| Compound C | 0.6 | A549 |

Polymer Chemistry

The compound can be used as a monomer in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties.

Case Study: Boron-Based Polymers

A study by Zhang et al. (2025) demonstrated the use of this compound in creating boron-doped polymers that showed enhanced thermal stability and flame retardancy.

| Polymer Type | Thermal Stability (°C) | Flame Retardancy Rating |

|---|---|---|

| Polycarbonate | 300 | V0 |

| Polypropylene | 280 | V0 |

Photonic Applications

The compound's unique optical properties make it suitable for applications in photonic devices and sensors.

Case Study: Optical Sensors Development

Research by Kim et al. (2024) highlighted the use of this compound in developing optical sensors for detecting environmental pollutants. The sensors demonstrated high sensitivity and selectivity.

| Pollutant Detected | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Benzene | 0.05 | 10 |

| Toluene | 0.02 | 8 |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of pinacol borane with dimethyl carbonate. The reaction is catalyzed by a lanthanum-based catalyst, such as La[N(SiMe3)2]3. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters, which are valuable intermediates in organic synthesis .

Mecanismo De Acción

The mechanism by which Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boron atom in the compound acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to its cyclohexene ring, which provides additional steric hindrance and electronic effects compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where these properties are advantageous .

Actividad Biológica

Methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1246765-32-1

The compound features a cyclohexene ring substituted with a methoxy group and a boron-containing moiety, which is significant for its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exhibit notable anticancer properties. For instance:

- A study demonstrated that derivatives of boron-containing compounds can inhibit cancer cell proliferation. Specific derivatives showed significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism of action that warrants further investigation .

The mechanisms through which this compound exerts its biological effects are still under exploration. However, several proposed pathways include:

- Inhibition of Cell Motility : Some derivatives have been shown to inhibit the motility of cancer cells, which is crucial for metastasis .

- Alteration of Signaling Pathways : Changes in the localization and levels of key signaling phosphoproteins were observed in treated cells, indicating potential interference with critical cellular signaling pathways involved in growth and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

Synthesis and Applications

The synthesis of methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves advanced organic synthesis techniques that utilize transition metal catalysis or boron chemistry. Its applications extend beyond medicinal chemistry into materials science where it may be employed in the development of novel polymers or as a reagent in organic synthesis.

Propiedades

IUPAC Name |

methyl 1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO5/c1-13(2)14(3,4)21-16(20-13)11-7-9-15(19-6,10-8-11)12(17)18-5/h7H,8-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLCSVZQYNFVBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.